Trimetilarsina

Descripción general

Descripción

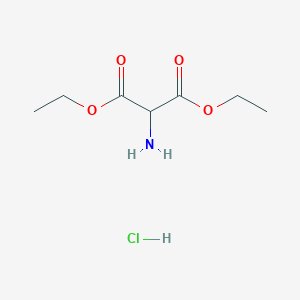

Trimethylarsine is an organoarsenic compound with the chemical formula (CH₃)₃As. It is a colorless liquid with a distinct garlic-like odor. This compound is known for its volatility and pyrophoric nature, meaning it can ignite spontaneously in air. Trimethylarsine has been used in various fields, including microelectronics and coordination chemistry .

Aplicaciones Científicas De Investigación

Trimethylarsine has diverse applications in scientific research:

Mecanismo De Acción

Target of Action

Trimethylarsine, also known as TMAs, is an organic derivative of arsine . It primarily targets the cellular machinery involved in arsenic metabolism . This includes a wide range of microorganisms (bacteria, archaea, fungi, protists), plants, animals, and humans . It has also been found to interact with actin, a protein involved in various types of cell motility .

Mode of Action

Trimethylarsine interacts with its targets by undergoing a series of biochemical transformations. It is almost non-toxic at moderate concentrations and can be volatilized . The compound’s interaction with its targets leads to changes in the cellular environment, influencing the organism’s ability to survive in arsenic-contaminated sites .

Biochemical Pathways

Trimethylarsine is involved in the biogeochemical cycle of arsenic . It is the volatile byproduct of microbial action on inorganic forms of arsenic, which are naturally occurring in rocks and soils . The biomethylation process of arsenic to trimethylarsine is a key part of this cycle . This process involves the arsenic methyltransferase (ArsM) enzyme, which catalyzes the methylation of arsenic .

Pharmacokinetics

It is known that trimethylarsine is slightly soluble in water and more soluble in organic solvents . This suggests that its bioavailability may be influenced by the presence of organic matter and the pH of the environment.

Result of Action

The result of trimethylarsine’s action is the transformation of inorganic arsenic into a volatile form that can be expelled from the cell . This process helps organisms survive in arsenic-contaminated environments . .

Análisis Bioquímico

Biochemical Properties

Trimethylarsine interacts with various enzymes and proteins. For instance, it binds to three thiolate-containing cysteinyl residues (Cys 72, Cys174, and Cys 224) in the ArsM enzyme, a microbial arsenite S-adenosylmethionine methyltransferase . The methyl group of S-adenosylmethionine (SAM) is then transferred to the arsenic .

Cellular Effects

The effects of Trimethylarsine on cells are complex. It influences cell function by interacting with various cellular processes. For instance, it affects cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Trimethylarsine exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression . The exact mechanisms of these interactions are still being studied.

Metabolic Pathways

Trimethylarsine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

Trimethylarsine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . The exact mechanisms of these interactions are still being studied.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trimethylarsine can be synthesized through several methods. One common method involves the reaction of arsenic trioxide (As₂O₃) with trimethylaluminium (AlMe₃). The reaction proceeds as follows :

As2O3+1.5AlMe3→2AsMe3+3/n(MeAl-O)n

Another method involves the reaction of calcium arsenide (Ca₃As₂) with methyl iodide (CH₃I) under controlled conditions .

Industrial Production Methods: Industrial production of trimethylarsine typically involves the mechanochemical activation of the reaction between arsenic trioxide and trimethylaluminium. This method is highly efficient and environmentally safe, yielding a quantitative amount of trimethylarsine .

Análisis De Reacciones Químicas

Types of Reactions: Trimethylarsine undergoes various chemical reactions, including oxidation, pyrolysis, and substitution reactions.

Oxidation: Trimethylarsine is pyrophoric and can oxidize in the presence of oxygen to form trimethylarsine oxide (TMAO) :

AsMe3+21O2→OAsMe3

Pyrolysis: The pyrolysis of trimethylarsine has been studied extensively. When heated, it decomposes to form methane, ethane, ethylene, and ethylbenzene .

Substitution: Trimethylarsine can also undergo substitution reactions with various reagents, forming different organoarsenic compounds.

Common Reagents and Conditions:

Oxidation: Oxygen or air at room temperature.

Pyrolysis: High temperatures (764 to 858 K) in a toluene carrier flow system.

Substitution: Various organic halides under controlled conditions.

Major Products:

Oxidation: Trimethylarsine oxide (TMAO).

Pyrolysis: Methane, ethane, ethylene, and ethylbenzene.

Substitution: Various organoarsenic compounds.

Comparación Con Compuestos Similares

Trimethylarsine is unique among organoarsenic compounds due to its high volatility and pyrophoric nature. Similar compounds include:

Cacodylic acid (dimethylarsinic acid): Less volatile and used as a herbicide.

Triphenylarsine: Used as a ligand in coordination chemistry.

Pentamethylarsenic: Another organoarsenic compound with different reactivity.

Trimethylphosphine: Similar structure but contains phosphorus instead of arsenic.

Trimethylamine: Similar structure but contains nitrogen instead of arsenic.

Trimethylarsine stands out due to its specific applications in microelectronics and its role in arsenic biogeochemistry.

Propiedades

IUPAC Name |

trimethylarsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9As/c1-4(2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDIUWINAKAPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073203 | |

| Record name | Arsine, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Trimethylarsine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-88-4 | |

| Record name | Trimethylarsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylarsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsine, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsine, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylarsine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLARSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ83UQ8A1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Trimethylarsine is a potent genotoxin in vitro, damaging supercoiled DNA. Notably, it has been shown to be approximately 100 times more potent than dimethylarsinous acid, another genotoxic arsenical. []

A: While the exact mechanism remains unclear, it is suggested that the reaction products of trimethylarsine with molecular oxygen may be responsible for its mutagenic activity. [] This highlights the potential role of oxidative stress in trimethylarsine-induced DNA damage.

ANone: The molecular formula of trimethylarsine is (CH3)3As, and its molecular weight is 120.06 g/mol.

A: Yes, infrared, Raman, and nuclear quadrupole resonance (NQR) spectroscopic studies have been conducted on copper(I) complexes of trimethylarsine sulfide [(Me3AsS)CuX]n (where X = Cl, Br, I). These studies provide insights into the structure and bonding characteristics of these complexes, suggesting the influence of 3d-4s orbital mixing on copper NQR properties. []

A: Trimethylarsine has an atmospheric half-life of approximately 2 days at 20°C under simulated daytime conditions. Its stability is significantly reduced in the presence of sunlight, suggesting it is primarily dispersed during nighttime hours. []

A: While the provided literature does not delve into detailed computational studies on trimethylarsine, it highlights the use of thermodynamic equilibrium models to understand the behavior of trimethylarsine in the context of MOCVD. These models help predict the equilibrium state of the TMGa-TMAs-H2 system and analyze the potential for carbon incorporation into semiconductor materials. []

ANone: The provided literature primarily focuses on trimethylarsine itself and does not delve into SAR studies involving its structural modifications.

A: Trimethylarsine is a volatile compound. While specific formulation strategies are not discussed, its oxidative trapping using hydrogen peroxide is highlighted as a method for capturing and analyzing the compound. This method allows for the conversion of trimethylarsine to the more stable trimethylarsine oxide, which can be subsequently analyzed using chromatographic techniques. []

ANone: The provided research focuses on the environmental and biological aspects of trimethylarsine, primarily exploring its formation, metabolism, and toxicity. As such, detailed information regarding its use as a therapeutic agent, including PK/PD, efficacy, resistance mechanisms, and targeted drug delivery, is not covered in these studies.

ANone: Various analytical techniques are used to study trimethylarsine and its metabolites, including:

- Hydride generation-gas chromatography-atomic absorption spectrometry (HG-GC-AAS): This technique is widely used for the separation and identification of arsenic species, including trimethylarsine oxide, in microbial cultures and environmental samples. [, ]

- High-performance liquid chromatography-inductively coupled plasma mass spectrometry (HPLC-ICP-MS): This technique provides sensitive and element-specific detection of arsenic species, enabling the analysis of trimethylarsine oxide and other arsenicals in biological and environmental samples. [, , , , , , , , , , ]

- Electrospray ionization tandem mass spectrometry (ESI-MS/MS): This technique is valuable for identifying and characterizing arsenic species based on their mass-to-charge ratios and fragmentation patterns. []

- Thin-layer chromatography (TLC): TLC serves as a complementary technique for separating and identifying arsenic species, including trimethylarsine oxide, in biological samples. []

- Quadrupole mass spectrometry: This technique allows for the real-time monitoring of trimethylarsine and its decomposition products in gas-phase reactions, providing insights into reaction mechanisms and kinetics. []

- Gas chromatography-mass spectrometry (GC-MS): This technique enables the separation and identification of volatile arsenic species, such as trimethylarsine and dimethylarsine, in microbial cultures. []

A: Trimethylarsine plays a role in the biogeochemical cycling of arsenic. It is produced by various microorganisms and potentially contributes to the atmospheric transport of arsenic. [, ] Its degradation in the atmosphere, primarily through photochemical reactions, leads to the formation of oxidized arsenic species that can deposit onto terrestrial and aquatic ecosystems. []

A: Yes, certain microorganisms can degrade trimethylarsine. For example, some sedimentary microorganisms can degrade trimethylarsine oxide to inorganic arsenic species. This process highlights the complexity of arsenic transformation in the environment and the role of microorganisms in influencing its fate and transport. []

A: While pinpoint sources are still under investigation, biovolatilization of arsenic by microorganisms in various environmental compartments, including soils, sediments, and water bodies, is suggested as a major source of trimethylarsine in the atmosphere. This process is thought to be influenced by factors such as arsenic speciation, microbial community composition, and environmental conditions (e.g., temperature, pH, redox potential). [, ]

ANone: The provided literature primarily focuses on trimethylarsine's environmental behavior and biological interactions, with limited information on these specific aspects.

ANone: Recycling and waste management strategies for trimethylarsine are not discussed in the provided research articles. Given its toxicity and potential for environmental contamination, appropriate waste management practices, such as controlled incineration or chemical treatment, are crucial to minimize its release.

A: The research highlights the importance of interdisciplinary approaches involving microbiology, analytical chemistry, and environmental science to understand the formation, fate, and toxicity of trimethylarsine. The development of sensitive and specific analytical techniques, such as HG-GC-AAS, HPLC-ICP-MS, and ESI-MS/MS, has been crucial for advancing our understanding of arsenic speciation and transformation in biological and environmental systems. [, , ]

A: The historical context of trimethylarsine research can be traced back to the 19th century, when a link was established between arsenical pigments used in wallpaper and cases of illness and death. This connection was attributed to the formation of a toxic, garlic-odored gas, later identified as trimethylarsine, produced by the action of fungi on the arsenic-containing pigments. This discovery highlighted the significance of microbial activity in arsenic transformation and its potential health risks. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)